molecular formula C12H13NO2 B1517636 1-(propan-2-yl)-1H-indole-6-carboxylic acid CAS No. 1030423-73-4

1-(propan-2-yl)-1H-indole-6-carboxylic acid

Cat. No. B1517636
CAS RN: 1030423-73-4
M. Wt: 203.24 g/mol
InChI Key: WUGHVWTWRRQKDA-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex molecule into simpler precursors .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography and various types of spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For aromatic compounds like indoles, electrophilic aromatic substitution is a common reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties .

Scientific Research Applications

Pharmaceutical Intermediates

1-isopropyl-1H-indole-6-carboxylic acid: serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural framework is integral to the development of drugs with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the creation of inhibitors targeting the Hedgehog signaling pathway, which plays a crucial role in cellular growth and differentiation .

Antiviral Agents

Indole derivatives, including those related to 1-isopropyl-1H-indole-6-carboxylic acid , have shown promise as antiviral agents. Specific substitutions on the indole scaffold can lead to compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This highlights the potential of indole-based compounds in the development of new antiviral medications.

Anticancer Research

The indole core of 1-isopropyl-1H-indole-6-carboxylic acid is found in many natural and synthetic compounds with anticancer properties. Research has indicated that indole derivatives can be effective in treating various types of cancer cells, providing a pathway for the development of novel anticancer drugs .

Anti-inflammatory Applications

Indole derivatives are known for their anti-inflammatory properties. The modification of 1-isopropyl-1H-indole-6-carboxylic acid can lead to the synthesis of compounds that may serve as potent anti-inflammatory agents, useful in the treatment of chronic inflammatory diseases .

Antimicrobial Activity

The indole nucleus is a common feature in compounds with antimicrobial activity. Derivatives of 1-isopropyl-1H-indole-6-carboxylic acid could be synthesized to target a broad spectrum of microbial pathogens, contributing to the fight against antibiotic-resistant bacteria .

Antidiabetic Effects

Research into indole derivatives has also explored their potential in managing diabetes. Compounds derived from 1-isopropyl-1H-indole-6-carboxylic acid may exhibit antidiabetic activity, offering a new avenue for diabetes treatment and management .

Neuroprotective Properties

Indole compounds have been associated with neuroprotective effects. Derivatives of 1-isopropyl-1H-indole-6-carboxylic acid may protect nerve cells from damage or degeneration, which is particularly relevant in the context of neurodegenerative diseases .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a significant role as plant hormones. By manipulating the structure of 1-isopropyl-1H-indole-6-carboxylic acid , it’s possible to synthesize analogs that could act as regulators of plant growth, with applications in agriculture and horticulture .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems. For example, some compounds might inhibit a particular enzyme .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve finding new synthetic routes, discovering new reactions, or finding new applications for the compound. This often involves reviewing the scientific literature .

properties

IUPAC Name

1-propan-2-ylindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGHVWTWRRQKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H-indole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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